2-Amino-4-(diethylamino)butanamide
Description
2-Amino-4-(diethylamino)butanamide is a tertiary amine-containing amide characterized by a butanamide backbone substituted with an amino group at position 2 and a diethylamino group at position 4.
Properties
Molecular Formula |
C8H19N3O |
|---|---|
Molecular Weight |
173.26 g/mol |
IUPAC Name |
2-amino-4-(diethylamino)butanamide |
InChI |
InChI=1S/C8H19N3O/c1-3-11(4-2)6-5-7(9)8(10)12/h7H,3-6,9H2,1-2H3,(H2,10,12) |
InChI Key |
UCFLJQCRPNLLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(diethylamino)butanamide can be achieved through several methods. One common approach involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia. This method is advantageous due to its simplicity and cost-effectiveness . Another method employs enzyme catalysis, where 2-amido butyronitrile is used as the starting material in a buffer solution system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme catalysis is often preferred for its lower environmental footprint and higher yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(diethylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-4-(diethylamino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(diethylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analog: 2-Amino-4-(dimethylamino)butanamide
- Substituent Variation: Replacing diethylamino with dimethylamino reduces steric bulk and lipophilicity.
- Synthetic Accessibility: Dimethylamino groups are synthetically simpler to introduce due to smaller alkyl chains, possibly explaining their broader use in research compared to diethylamino counterparts .
Functional Analog: 4-(Dimethylamino)benzohydrazide
- Backbone Difference : Features a benzohydrazide core (aromatic ring) instead of an aliphatic butanamide chain.
- Bioactivity: Aromatic hydrazides are frequently explored as antimicrobial or anticancer agents due to π-π stacking interactions with biological targets. In contrast, aliphatic amides like 2-Amino-4-(diethylamino)butanamide may exhibit different binding modes .
- Crystal Packing : Benzohydrazides demonstrate robust hydrogen-bonding networks in crystal structures, enhancing stability, whereas aliphatic amides may adopt less rigid conformations .
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Lipophilicity vs. Bioactivity: Diethylamino groups in this compound may improve blood-brain barrier penetration compared to dimethylamino analogs, though this could also increase off-target toxicity .
- Synthetic Challenges: The discontinuation of this compound may reflect difficulties in large-scale synthesis or purification, a hurdle less pronounced in dimethyl-substituted or aromatic analogs .
- Pharmacological Potential: While 4-(dimethylamino)benzohydrazide has documented antimicrobial activity, aliphatic amides like this compound remain underexplored, warranting targeted studies to assess efficacy against resistant pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-(diethylamino)butanamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves amidation of precursor acids (e.g., 2-amino-4-(diethylamino)butanoic acid) using coupling agents like EDCI/HOBt. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H NMR to confirm the diethylamino group (δ ~2.5–3.0 ppm, quartet) and amide proton (δ ~6.5–7.5 ppm). FT-IR identifies the amide carbonyl stretch (~1650–1680 cm). X-ray crystallography resolves stereochemistry, while LC-MS quantifies trace impurities .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound’s solubility varies by solvent (e.g., soluble in DMSO, methanol; poorly in water). Pre-solubilize in DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity). For in vivo studies, use saline with co-solvents like Tween-80, ensuring biocompatibility .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for skin sensitizers (Category 1) and acute toxicity (Oral 4). Use PPE (nitrile gloves, lab coat), fume hoods for weighing, and emergency eyewash stations. Store in airtight containers at 4°C, segregated from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response curves (0.1–100 µM) across multiple models (e.g., HEK-293, RAW 264.7). Validate target engagement via siRNA knockdown or CRISPR-Cas9 gene editing .
Q. What experimental strategies identify the molecular targets of this compound in inflammatory pathways?
- Methodological Answer : Use pull-down assays with biotinylated analogs and streptavidin beads for target capture. Pair with proteomics (LC-MS/MS) to identify bound proteins. Confirm functional relevance via enzyme inhibition assays (e.g., leukotriene A4 hydrolase activity measured at 280 nm) .
Q. How can researchers optimize pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer : Modify logP via ester prodrugs (e.g., ethyl ester derivatives) to enhance membrane permeability. Assess metabolic stability using liver microsomes (e.g., t >30 min desirable). Monitor plasma exposure via LC-MS/MS after IV/IP administration in rodent models .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
